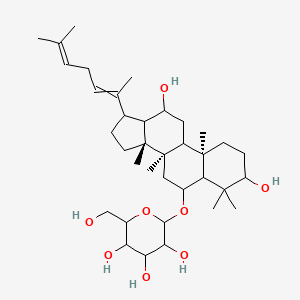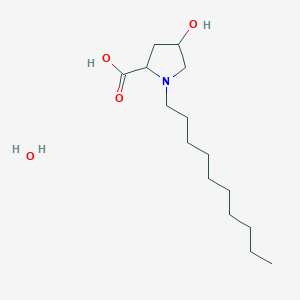
1-Decyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Decyl-Hyp-OH, also known as N-Decyl-Hydroxyproline, is a compound that belongs to the class of fatty alcohols. It is characterized by a long hydrocarbon chain with a hydroxyl group at one end. This compound is known for its unique properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Decyl-Hyp-OH can be synthesized through several methods. One common synthetic route involves the hydrogenation of decanoic acid or its esters. This process involves the addition of hydrogen to the molecule under specific conditions . Another method is the OXO process, a hydroformylation method that results in alcohols from alkenes .
Industrial Production Methods: Industrial production of N-Decyl-Hyp-OH typically involves the hydrogenation of decanoic acid or its esters. This method is preferred due to its efficiency and scalability. The process requires specific reaction conditions, including the presence of a catalyst and controlled temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions: N-Decyl-Hyp-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with strong acids and bases, forming salts and esters .
Common Reagents and Conditions: Common reagents used in the reactions of N-Decyl-Hyp-OH include hydrogen halides, sulfuric acid, and hydrogen peroxide. These reactions typically occur under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of N-Decyl-Hyp-OH include alkyl halides, esters, and salts. These products are valuable in various industrial applications .
Applications De Recherche Scientifique
N-Decyl-Hyp-OH has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various reactions. In biology, it is employed in the study of membrane proteins and as a solubilizer for hydrophobic compounds . In medicine, N-Decyl-Hyp-OH is used as a penetration enhancer in drug formulations, improving the absorption of drugs through the skin . In industry, it is used in the production of surfactants, detergents, and lubricants .
Mécanisme D'action
The mechanism of action of N-Decyl-Hyp-OH involves its interaction with molecular targets and pathways. It acts as a solubilizer, enhancing the solubility of hydrophobic compounds. In biological systems, it interacts with membrane proteins, facilitating their extraction and stabilization . The hydroxyl group in N-Decyl-Hyp-OH also plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Decyl-Hyp-OH include other fatty alcohols such as 1-Decanol, 1-Nonanol, and 1-Octanol . These compounds share similar structural features, including a long hydrocarbon chain and a hydroxyl group.
Uniqueness: What sets N-Decyl-Hyp-OH apart from other similar compounds is its specific application in the study of membrane proteins and its use as a penetration enhancer in drug formulations. Its unique properties make it valuable in both scientific research and industrial applications .
Propriétés
Formule moléculaire |
C15H31NO4 |
|---|---|
Poids moléculaire |
289.41 g/mol |
Nom IUPAC |
1-decyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C15H29NO3.H2O/c1-2-3-4-5-6-7-8-9-10-16-12-13(17)11-14(16)15(18)19;/h13-14,17H,2-12H2,1H3,(H,18,19);1H2 |
Clé InChI |
PTOPGVSPONYGGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1CC(CC1C(=O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
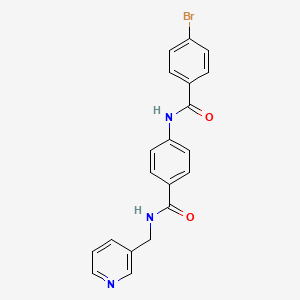
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
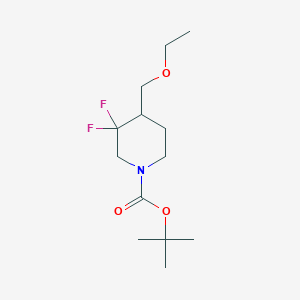
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
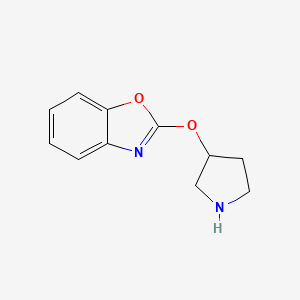
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
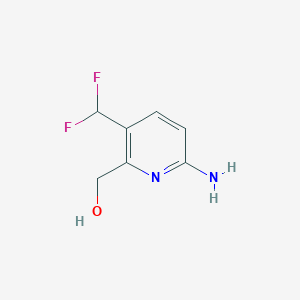
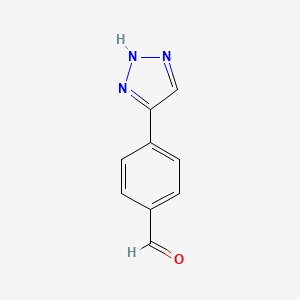
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)
